molecular formula C28H29Na3O11S3 B040163 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 115787-85-4

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No.: B040163
CAS No.: 115787-85-4
M. Wt: 706.7 g/mol
InChI Key: NVXUITXLZMPDSZ-UHFFFAOYSA-K
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Description

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt: is a fluorescent compound widely used in various scientific research fields. It is known for its high solubility in organic solvents and its ability to emit fluorescence, making it a valuable tool in fluorescence-based assays .

Mechanism of Action

Target of Action

It is commonly used as a fluorescence probe, indicating its interaction with light and its ability to emit fluorescence when excited .

Mode of Action

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a fluorescent compound. When excited by light at a specific wavelength (λex 460 nm), it emits light at a different wavelength (λem 510 nm) in a 0.1 M Tris pH 8.0 environment . This property makes it useful in various biochemical assays and research.

Pharmacokinetics

It is known to be soluble in dmf, dmso, and methanol , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its fluorescent properties. It can be used to mark or track certain molecules or cells, providing valuable information in various research contexts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its fluorescence properties are observed in a 0.1 M Tris pH 8.0 environment . Additionally, it should be stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt typically involves the esterification of pyrene-1,3,6-trisulfonic acid with dodecanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrene derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrene backbone with three sulfonic acid groups at positions 1, 3, and 6, and a dodecanoyl group at position 8. This structure enhances its solubility in polar solvents such as DMF, DMSO, and methanol, making it suitable for various laboratory applications. The molecular formula is C28H29O11S33NaC_{28}H_{29}O_{11}S_3\cdot 3Na, and it typically exhibits strong fluorescence properties upon excitation.

Fluorescence Sensing

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is primarily used in fluorescence sensing. Its ability to undergo proton transfer upon excitation makes it an excellent probe for monitoring pH changes in biological systems. The fluorescence intensity is pH-dependent, allowing researchers to utilize it in various biochemical assays.

Table 1: Fluorescence Properties of this compound

PropertyValue
Maximum Absorption460 nm
Maximum Emission520 nm
pKa7.3
SolubilityDMF, DMSO, Methanol

Biochemical Assays

The compound's fluorescence characteristics make it suitable for use in biochemical assays. It can serve as a fluorescent marker for various biological molecules and processes. For instance, it has been employed in studies involving enzyme activity measurements where the change in fluorescence can indicate substrate conversion.

Case Study: Enzyme Activity Measurement
In a study published in Electrophoresis, researchers utilized this compound to develop a high-throughput method for analyzing oligosaccharides in human milk. The fluorescence detection method allowed for precise quantification of glycan structures based on their interaction with the fluorescent probe .

Environmental Monitoring

Fluorescent probes like this compound are also used in environmental monitoring to detect pollutants or changes in water quality. Its sensitivity to pH changes allows for real-time monitoring of aquatic environments.

Table 2: Applications in Environmental Monitoring

ApplicationDescription
Water Quality TestingDetects changes in pH and pollutant levels
Soil AnalysisMonitors soil health through fluorescence signals

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its amphiphilic nature. It can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.

Case Study: Micelle Formation
Research has demonstrated that the compound can form stable micelles that effectively encapsulate hydrophobic compounds for targeted delivery . This property is particularly useful in developing new therapeutic strategies for cancer treatment.

Comparison with Similar Compounds

  • 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
  • 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
  • 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt

Comparison: Compared to these similar compounds, 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt has a longer alkyl chain (dodecanoyl group), which can influence its solubility and interaction with other molecules. This unique structure makes it particularly useful in applications where longer alkyl chains are advantageous .

Biological Activity

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS No. 115787-85-4) is a synthetic compound notable for its unique fluorescent properties and its applications in biochemical research. This compound features a pyrene moiety, which is recognized for strong fluorescence, linked to a dodecanoyl group and three sulfonic acid groups that enhance its solubility in aqueous environments. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C28H29Na3O11S3
  • Molecular Weight : 706.7 g/mol
  • Solubility : Highly polar and water-soluble
  • Fluorescence Characteristics : Exhibits strong fluorescence with peak emission typically around 520 nm when excited at 460 nm.

Lipase Substrate

This compound serves as a substrate for lipase enzymes. The biological activity can be assessed by measuring the fluorescence kinetics that result from the enzymatic hydrolysis of the compound. The increase in fluorescence intensity correlates with lipase activity, making it a valuable tool in enzyme assays.

Key Findings :

  • Lipase activity measured through fluorescence kinetics shows a direct relationship between substrate concentration and enzymatic activity.
  • The compound's ability to form micelles enhances its interaction with lipases in aqueous solutions, facilitating more efficient substrate utilization.

Cellular Imaging and Tracking

The compound's fluorescence properties allow it to be employed as a marker in cellular imaging and tracking studies. Its ability to interact with biological membranes and proteins enables researchers to monitor conformational changes and interactions within biological systems.

Research Insights :

  • Studies indicate that this compound can effectively bind to lipid membranes, altering its fluorescence characteristics. This binding is crucial for understanding membrane dynamics and protein folding processes .

Fluorescent Indicators

The compound is used to prepare extruded fluorescent plastic indicator films for detecting gaseous and dissolved CO2. It can also be incorporated into waterborne polyurethane matrices for pH sensing applications.

Application Summary :

  • CO2 Detection : Change in fluorescence intensity indicates the presence of CO2.
  • pH Sensing : Fluorescence intensity varies with pH changes, allowing for real-time monitoring of pH levels in various environments .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium saltC24H21Na3O11S3Shorter alkyl chain; less hydrophobicity
1-Pyrenebutyric acidC16H14O4Lacks sulfonate groups; used in drug delivery
Pyrene-1-sulfonic acidC16H12O9S3Simpler structure; primarily used as a dye

The structural uniqueness of this compound lies in its combination of hydrophobic (due to the dodecanoyl chain) and hydrophilic properties (due to multiple sulfonate groups), enhancing its utility in various aqueous environments compared to similar compounds .

Study on Membrane Interactions

A study investigated the interactions of this compound with model lipid membranes. The results indicated that the compound could insert itself into lipid bilayers, leading to significant changes in membrane fluidity and permeability. This property is particularly valuable for drug delivery systems where controlled release is necessary.

Fluorescent Microscopy Applications

In another study focusing on cellular imaging, researchers utilized this compound as a fluorescent probe to visualize cellular processes. The ability of the compound to bind selectively to certain proteins allowed for detailed tracking of intracellular dynamics under various physiological conditions.

Properties

IUPAC Name

trisodium;8-dodecanoyloxypyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O11S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-26(29)39-22-16-23(40(30,31)32)19-14-15-21-25(42(36,37)38)17-24(41(33,34)35)20-13-12-18(22)27(19)28(20)21;;;/h12-17H,2-11H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXUITXLZMPDSZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555894
Record name Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115787-85-4
Record name Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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